molecular formula C19H15FN2O4S B2446834 3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034424-95-6

3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2446834
CAS RN: 2034424-95-6
M. Wt: 386.4
InChI Key: QDZDSQSJAKCIBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar azetidin-2-one derivatives involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine, and a thiazolidine-2,4-dione, which is a five-membered ring containing sulfur and two carbonyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the reaction with chloroacetylchloride in the presence of triethylamine to form the final azetidin-2-one derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Approaches : Innovative synthesis methods have been developed for thiazolidine-2,4-dione derivatives, showcasing their potential in generating novel compounds with varied biological activities. For instance, microwave-assisted synthesis has been applied for efficient and rapid production of nitrogen and sulfur-containing heterocyclic compounds, highlighting a modern approach to compound synthesis (Mistry & Desai, 2006).

  • Antimicrobial and Anticancer Activities : Thiazolidine-2,4-dione derivatives have been evaluated for their antimicrobial and anticancer properties. For example, novel derivatives have shown antimicrobial activity against multidrug-resistant strains and exhibited anticancer potential against various cancer cell lines, underscoring their therapeutic promise (Hussein et al., 2020).

  • Antihyperglycemic and Antioxidant Properties : Certain derivatives have been assessed for their antihyperglycemic effects and antioxidant activities, suggesting their utility in managing diabetes and its complications. For instance, benzimidazole-thiazolidinedione hybrids have demonstrated significant antihyperglycemic action, linked to insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).

  • Inhibition of DNA Topoisomerase I Activity : Thiazacridine derivatives, incorporating a thiazolidine nucleus, have shown to inhibit DNA topoisomerase I activity and induce apoptosis in cancer cells, presenting a novel mechanism of action for cancer therapy (Barros et al., 2013).

properties

IUPAC Name

3-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-13-4-6-15(7-5-13)26-16-3-1-2-12(8-16)18(24)21-9-14(10-21)22-17(23)11-27-19(22)25/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZDSQSJAKCIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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